molecular formula C6H4BrClN2O3 B14903712 2-Bromo-5-chloro-6-methoxy-3-nitropyridine

2-Bromo-5-chloro-6-methoxy-3-nitropyridine

Cat. No.: B14903712
M. Wt: 267.46 g/mol
InChI Key: MRLHNFBZDUHQSX-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-6-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H4BrClN2O3 It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-6-methoxy-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 2-chloro-6-methoxypyridine followed by bromination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The bromination step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

    Reduction Reactions: The major product is 2-Bromo-5-chloro-6-methoxy-3-aminopyridine.

    Coupling Reactions: The products are biaryl or vinyl derivatives of the original compound.

Scientific Research Applications

2-Bromo-5-chloro-6-methoxy-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-6-methoxy-3-nitropyridine depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-3-nitropyridine
  • 5-Bromo-2-methoxy-3-nitropyridine
  • 2-Chloro-6-methoxy-3-nitropyridine
  • 2-Bromo-5-nitropyridine

Uniqueness

2-Bromo-5-chloro-6-methoxy-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy and nitro groups provide additional sites for chemical modifications .

Properties

Molecular Formula

C6H4BrClN2O3

Molecular Weight

267.46 g/mol

IUPAC Name

2-bromo-5-chloro-6-methoxy-3-nitropyridine

InChI

InChI=1S/C6H4BrClN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3

InChI Key

MRLHNFBZDUHQSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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